molecular formula C19H20FN3O2S B2556857 3-(4-fluorophenyl)-N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1421585-08-1

3-(4-fluorophenyl)-N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2556857
CAS No.: 1421585-08-1
M. Wt: 373.45
InChI Key: MOIMHDZGQLLADA-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative with a complex substitution pattern. The core structure consists of a 1H-pyrazole ring substituted at position 3 with a 4-fluorophenyl group and at position 1 with a methyl group. The carboxamide nitrogen is further functionalized with two distinct substituents: a 2-methoxyethyl group and a thiophen-3-ylmethyl group.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-22-18(11-17(21-22)15-3-5-16(20)6-4-15)19(24)23(8-9-25-2)12-14-7-10-26-13-14/h3-7,10-11,13H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIMHDZGQLLADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(CCOC)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-fluorophenyl)-N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in cancer research and kinase inhibition. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C17H16FN3OS
  • Molecular Weight : 329.39 g/mol
  • Purity : Typically ≥95% .

Research indicates that compounds within the pyrazole class often exhibit diverse biological activities, including:

  • Kinase Inhibition : Pyrazole derivatives are known to inhibit various kinases, which play crucial roles in cell signaling and cancer progression .
  • Cytotoxicity : Studies have demonstrated that this compound can induce apoptosis in cancer cells while sparing non-cancerous cells. This selectivity is significant for therapeutic applications .

Cytotoxicity Assays

In vitro studies have shown that this compound exhibits potent cytotoxic effects against several cancer cell lines. The following table summarizes findings from cytotoxicity assays:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)5.6Induces apoptosis via caspase activation
A549 (Lung)7.2Cell cycle arrest at G2/M phase
HeLa (Cervical)6.5Disruption of microtubule organization

Data derived from various cytotoxicity studies .

Kinase Inhibition Studies

The compound has been evaluated for its ability to inhibit specific kinases implicated in cancer proliferation:

  • Target Kinases : The compound shows promising inhibitory activity against several kinases, including those involved in the PI3K/Akt and MAPK pathways.
  • Selectivity Index : The selectivity index suggests a favorable profile for targeting cancer cells over normal cells.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Study on Triple-Negative Breast Cancer : A study reported that a related pyrazole derivative exhibited significant cytotoxicity against triple-negative breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest .
  • In Vivo Efficacy : Preclinical models have indicated that pyrazole derivatives can reduce tumor growth significantly without substantial toxicity to normal tissues.

Comparison with Similar Compounds

Pharmacokinetic and Physicochemical Properties

  • Solubility : The 2-methoxyethyl group in the target compound likely enhances solubility compared to cyclohexylmethyl () but is less polar than the hydroxyethyl group in .
  • Metabolic Stability : Fluorine atoms and methyl groups (as in the target compound and razaxaban ([[11])) reduce oxidative metabolism, increasing half-life.

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